molecular formula C12H5F3N2OS2 B13310061 2-Mercapto-6-thiophen-2-yl-5-(2,2,2-trifluoro-acetyl)-nicotinonitrile

2-Mercapto-6-thiophen-2-yl-5-(2,2,2-trifluoro-acetyl)-nicotinonitrile

Cat. No.: B13310061
M. Wt: 314.3 g/mol
InChI Key: JYFJDJFXTNPIOQ-UHFFFAOYSA-N
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Description

2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, a trifluoroacetyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulfanylidene-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidin-4-one
  • 2-Sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H5F3N2OS2

Molecular Weight

314.3 g/mol

IUPAC Name

2-sulfanylidene-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H5F3N2OS2/c13-12(14,15)10(18)7-4-6(5-16)11(19)17-9(7)8-2-1-3-20-8/h1-4H,(H,17,19)

InChI Key

JYFJDJFXTNPIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C(=S)N2)C#N)C(=O)C(F)(F)F

Origin of Product

United States

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